molecular formula C22H25N3OS B459786 3-amino-N-(2,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 445269-02-3

3-amino-N-(2,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B459786
CAS No.: 445269-02-3
M. Wt: 379.5g/mol
InChI Key: KXUNIBYKEWONEK-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-b]quinoline family, characterized by a fused thiophene and quinoline core. The substituents include a 6-ethyl group and a 2,4-dimethylphenyl carboxamide moiety. Its molecular weight is approximately 403.90 g/mol (estimated from a structurally similar compound in ).

Properties

IUPAC Name

3-amino-N-(2,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3OS/c1-4-14-6-8-18-15(10-14)11-16-19(23)20(27-22(16)25-18)21(26)24-17-7-5-12(2)9-13(17)3/h5,7,9,11,14H,4,6,8,10,23H2,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUNIBYKEWONEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=C(C=C(C=C4)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Crystallization Techniques

  • pH-Controlled Crystallization : Adjust the pH to 6.5–7.0 using acetic acid to precipitate the final compound.

  • Solvent Systems : Use methanol/water (3:1) for high recovery (>80%).

Purification

  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate).

  • HPLC : C18 column, acetonitrile/water (0.1% TFA) mobile phase.

Comparative Analysis of Synthetic Routes

StepMethod 1 (POCl₃/Thiourea)Method 2 (Ethyl MgBr)Method 3 (CDI Coupling)
Yield92%70%85%
Purity95%90%98%
Key ReagentThioureaEthyl MgBrCDI
Reaction Time2 hours12 hours24 hours

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thienoquinoline core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon (Pd/C) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-amino-N-(2,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting key signaling cascades involved in cell proliferation.
  • Case Studies : In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines including breast and lung cancer cells .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens:

  • Spectrum of Activity : It has been effective against both Gram-positive and Gram-negative bacteria.
  • Research Findings : A study reported that the compound's derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Synthesis of Heterocycles

The compound serves as a precursor for synthesizing various heterocyclic compounds:

  • Synthetic Routes : It can undergo various reactions such as cyclization and functionalization to yield diverse thienoquinoline derivatives.
  • Utility in Drug Development : These derivatives are often screened for biological activity, leading to the discovery of new pharmacological agents .

Photovoltaic Materials

Research has explored the use of compounds like this compound in organic photovoltaic devices:

  • Performance Metrics : The incorporation of this compound into polymer blends has shown improved charge transport properties and efficiency in light absorption .

Data Summary Table

Application AreaDescriptionKey Findings
Anticancer ActivityInduces apoptosis in cancer cellsEffective against breast and lung cancer cells
Antimicrobial PropertiesInhibits growth of Gram-positive and Gram-negative bacteriaComparable MICs to standard antibiotics
Synthesis of HeterocyclesPrecursor for various thienoquinoline derivativesUseful in drug development
Photovoltaic MaterialsEnhances charge transport in organic photovoltaic devicesImproved efficiency metrics

Mechanism of Action

The mechanism of action of 3-amino-N-(2,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. For instance, in its potential anticancer activity, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis or repair mechanisms.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their modifications, and biological activities:

Compound Name & ID Substituents (R1, R2) Molecular Weight (g/mol) Key Activities References
Target Compound
(3-Amino-N-(2,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide)
R1: 2,4-Dimethylphenyl
R2: Ethyl
403.90 Unknown (discontinued)
Compound 1
(3-Amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide)
R1: 3-Chloro-2-methylphenyl
R2: Oxo
385.87 Anticancer: Reduces cancer stem cells (CSCs), modulates glycosphingolipids (GSLs), induces apoptosis in breast and ovarian cancers. Cytotoxic at 5 µM (MDA-MB-231 cells).
VGTI-A3-03
(3-Amino-6-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide)
R1: 4-Phenyl-1,3-thiazol-2-yl
R2: Phenyl
Not reported Antiviral: Inhibits DENV and West Nile virus by binding viral capsid proteins. Resistance mutations observed in DENV capsid.
Compound 12
(3-Amino-5-oxo-N-naphthyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide)
R1: Naphthyl
R2: Oxo
Not reported Anticancer: Less potent than Compound 1 (25 µM vs. 5 µM for MDA-MB-231 cell viability halving). Targets specific receptors.
3-Amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide R1: 3-Chlorophenyl
R2: Oxo
Not reported PLC-γ inhibition: Arrests cell cycle (G2/M phase), inhibits breast cancer proliferation and migration.

Key Structural Determinants of Activity

Substituent Effects on Anticancer Activity: The 5-oxo group (as in Compound 1) enhances cytotoxicity compared to non-oxo analogs (e.g., the target compound). For instance, Compound 1 is 5× more potent than Compound 12 in MDA-MB-231 cells . Phenyl ring modifications: The 3-chloro-2-methylphenyl group in Compound 1 improves target specificity and CSC reduction compared to naphthyl or simpler aryl groups. The target compound’s 2,4-dimethylphenyl group may alter solubility or receptor binding.

Antiviral vs. Anticancer Applications: VGTI-A3-03’s 4-phenylthiazole substituent confers antiviral activity by targeting viral capsid proteins, a mechanism distinct from the anticancer GSL modulation seen in Compound 1 . The 6-ethyl group in the target compound may improve metabolic stability compared to 6-phenyl (VGTI-A3-03) but could reduce water solubility, a common issue in thienoquinoline derivatives .

Impact on Glycosphingolipid (GSL) Modulation :

  • Compound 1 uniquely alters GSL expression (e.g., increasing IV6Neu5Ac-nLc4Cer and GalNAc-GM1b in CSCs), which correlates with reduced tumor resistance . The target compound’s lack of a 5-oxo group may limit similar effects.

Pharmacokinetic and Mechanistic Insights

  • Solubility : Analogous compounds (e.g., VGTI-A3) exhibit low solubility, prompting derivative synthesis (e.g., VGTI-A3-03) . The target compound’s 2,4-dimethylphenyl group may exacerbate hydrophobicity.

Biological Activity

3-amino-N-(2,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C22H25N3OSC_{22}H_{25}N_{3}OS and a molecular weight of 385.44 g/mol. Its structural characteristics contribute to its biological properties.

PropertyValue
Molecular FormulaC22H25N3OS
Molecular Weight385.44 g/mol
SMILESC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)N)N
InChIInChI=1S/C22H25N3OS/c1-12(2)10-7-8-11(9-14)13(15)16(17)18(19)20(21)22(3)4/h1-10H,11H2,(H2,14,16)

Mechanisms of Biological Activity

Research indicates that this compound exhibits several mechanisms of action:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell growth through apoptosis induction and cell cycle arrest mechanisms. It has shown promising results against various cancer cell lines.
  • Neuroprotective Effects : The compound has been reported to induce differentiation in neural cells (PC12 cells), suggesting potential applications in neurodegenerative diseases. This effect is believed to be independent of the TrkA receptor signaling pathway .
  • Antioxidant Properties : Some studies indicate that the compound may possess antioxidant properties that contribute to its protective effects against oxidative stress-induced cellular damage.

Anticancer Studies

A study evaluated the cytotoxic effects of the compound on several human cancer cell lines. The findings highlighted that it exhibited significant activity against MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines with IC50 values ranging from 0.05 to 0.15 µg/mL. The mechanism was attributed to the inhibition of topoisomerase II activity .

Neuroprotective Studies

In another study focusing on neuroprotection, the compound was tested on PC12 cells to assess neuritogenic activity. Results showed that it promoted neurite outgrowth significantly compared to control groups, indicating its potential as a therapeutic agent for neurodegenerative conditions .

Summary of Biological Activities

Activity TypeObserved EffectIC50 Values
AnticancerCell growth inhibition0.05 - 0.15 µg/mL
NeuroprotectionInduction of differentiationSignificant neurite outgrowth observed
AntioxidantReduction in oxidative stress effectsNot quantified in available studies

Q & A

Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?

The compound is synthesized via multi-step reactions, including condensation, cyclization, and functionalization. For example, analogous thienoquinoline derivatives are prepared by refluxing intermediates (e.g., substituted amines or aldehydes) in ethanol with catalysts like piperidine, followed by recrystallization . Characterization employs 1H/13C NMR to confirm regiochemistry and purity, with mass spectrometry (MS) for molecular weight verification. Key intermediates (e.g., ethyl ester precursors) are analyzed for yield optimization (typically 60-85%) and functional group stability .

Advanced: How can computational methods optimize reaction conditions for this compound’s synthesis?

Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and energy barriers for cyclization steps. Computational tools like ICReDD’s reaction path search narrow optimal conditions (solvent polarity, temperature) by simulating steric and electronic effects of substituents (e.g., ethyl or dimethylphenyl groups). Experimental validation involves testing predicted solvent systems (e.g., DMF vs. ethanol) and catalysts (e.g., piperidine vs. triethylamine) to maximize yield and minimize side products .

Basic: What in vitro assays are used to evaluate biological activity, and how are results interpreted?

Disk diffusion assays screen antimicrobial activity by measuring inhibition zones against bacterial strains (e.g., S. aureus), while minimum inhibitory concentration (MIC) quantifies potency (µg/mL) via microplate dilution . Contradictory results (e.g., high MIC but low diffusion activity) may arise from compound solubility or membrane permeability, requiring follow-up assays like live/dead cell staining or time-kill kinetics .

Advanced: How to resolve contradictions in bioactivity data across different experimental models?

Discrepancies between enzymatic inhibition (e.g., kinase assays) and cellular efficacy often stem from off-target effects or metabolic instability. Use metabolite profiling (LC-MS/MS) to track degradation products and isothermal titration calorimetry (ITC) to validate target binding. For example, if a compound shows poor cellular uptake despite high enzyme affinity, modify substituents (e.g., add polar groups) to enhance solubility .

Basic: What safety protocols are critical during synthesis and handling?

Follow SDS guidelines for thienoquinoline derivatives: use fume hoods during reflux steps, avoid inhalation of amine intermediates, and store products in inert atmospheres to prevent oxidation. Recrystallization solvents (e.g., ethanol) require proper disposal due to flammability risks .

Advanced: How to design structure-activity relationship (SAR) studies for analogs of this compound?

Systematically vary substituents (e.g., ethyl to trifluoromethyl at position 6) and assess impacts on bioactivity. Use molecular docking to predict interactions with target proteins (e.g., kinase ATP-binding pockets) and validate with surface plasmon resonance (SPR) . For example, replacing dimethylphenyl with bromophenyl groups may enhance hydrophobic interactions but reduce solubility .

Basic: What analytical techniques confirm the compound’s purity and stability?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95%). Stability studies under accelerated conditions (40°C/75% RH) monitor degradation via FT-IR for functional group integrity and X-ray diffraction (XRD) for crystallinity .

Advanced: How to scale up synthesis while maintaining regioselectivity?

Optimize continuous flow reactors to control exothermic cyclization steps and minimize byproducts. Use membrane separation technologies (e.g., nanofiltration) for efficient purification of intermediates. Process analytical technology (PAT) tools like in-line NMR ensure real-time monitoring of reaction progress .

Basic: What are common substituents at the quinoline core, and how do they influence reactivity?

Electron-donating groups (e.g., ethyl at position 6) enhance nucleophilic aromatic substitution, while electron-withdrawing groups (e.g., nitro) stabilize intermediates during cyclization. Substituent steric bulk (e.g., dimethylphenyl) affects coupling reaction efficiency .

Advanced: How to integrate machine learning for predictive synthesis planning?

Train models on reaction databases (e.g., PubChem) to predict feasible routes and optimal catalysts. For instance, random forest algorithms classify successful conditions for thienoquinoline carboxamide formation based on solvent polarity and temperature .

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